molecular formula C20H23N7O6 B1226988 Cgp 12177-nbd CAS No. 116475-05-9

Cgp 12177-nbd

Cat. No. B1226988
M. Wt: 457.4 g/mol
InChI Key: FRFHZAUSLQTTRK-UHFFFAOYSA-N
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Description

Cgp 12177-nbd is a fluorescent probe that is widely used in scientific research to study adrenergic receptors. It is a derivative of the beta-adrenergic receptor antagonist CGP 12177, which has been modified to include a fluorescent tag for imaging purposes. The probe has become an essential tool in the study of adrenergic receptors and has been used in a wide variety of research applications.

Scientific Research Applications

Fluorescent Derivative for Beta-Adrenergic Receptor Studies

CGP 12177-NBD, a fluorescent derivative of the hydrophilic beta-adrenergic antagonist CGP-12177, has been developed for the study of beta-adrenergic receptors. The fluorescence of CGP-NBD is highly sensitive to its environment, showing a significant increase in quantum yield upon changing solvents. This property was utilized to develop a procedure for measuring CGP-NBD bound specifically to beta-receptors on membrane preparations. CGP-NBD demonstrated strong and specific binding to beta-adrenergic receptors, making it a valuable tool for receptor studies (Heithier et al., 1988).

Beta-Adrenergic Agonist Properties in Brown Adipose Tissue

Contrary to its initial classification as an antagonist, CGP-12177 exhibited agonist properties in brown adipose tissue. This discovery was made through experiments with hamster brown-fat cells and cold-adapted rats, where CGP-12177 stimulated non-shivering thermogenesis. These findings suggest the potential of CGP-12177 in developing anti-obesity drugs due to its distinct thermogenic properties and low general sympathomimetic effect (Mohell & Dicker, 1989).

Interaction with Beta1-Adrenergic Receptors

CGP 12177 has been shown to activate beta1-adrenergic receptors (AR) in studies involving recombinant and natively-expressed beta-AR. This interaction is atypical, resistant to blockade by selective and nonselective beta-AR antagonists. The ligand activates adenylyl cyclase via high- and low-affinity sites, with the high-affinity site being indicative of an interaction with beta1-AR. This suggests that CGP 12177's actions in brown fat, previously attributed to novel beta-AR, are mediated through an atypical interaction with beta1-AR (Konkar et al., 2000).

PET Imaging Applications

CGP 12177 has also been used in positron emission tomography (PET) studies. For instance, it was successfully prepared for intravenous injection with high purity and specific activity, making it feasible for clinical evaluation of beta-adrenoreceptors (Nishijima et al., 2004). Additionally, PET with CGP-12177 has been applied to measure beta-adrenergic receptor concentration in idiopathic dilated cardiomyopathy, demonstrating its value in clinical diagnostics (Merlet et al., 1993).

properties

IUPAC Name

4-[2-hydroxy-3-[[2-methyl-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]amino]propoxy]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O6/c1-20(2,10-21-12-6-7-14(27(30)31)18-17(12)25-33-26-18)22-8-11(28)9-32-15-5-3-4-13-16(15)24-19(29)23-13/h3-7,11,21-22,28H,8-10H2,1-2H3,(H2,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFHZAUSLQTTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])NCC(COC3=CC=CC4=C3NC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922073
Record name 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cgp 12177-nbd

CAS RN

116475-05-9
Record name Cgp 12177-nbd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116475059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Heithier, KA Jaeggi, LD Ward, RC Cantrill… - Biochimie, 1988 - Elsevier
The synthesis and properties of a fluorescent derivative of the hydrophilic β-adrenergic antagonist CGP-12177 are described. The fluorescence of the NBD derivative of CGP-12177 (…
Number of citations: 17 www.sciencedirect.com
CJ Daly, JC McGrath - Trends in pharmacological sciences, 2011 - cell.com
The discovery of β-adrenoceptors in previously unsuspected cell types is contributing to the rethinking of new drug targets. Recent developments in β-adrenoceptor pharmacology might …
Number of citations: 88 www.cell.com
N Baindur, DJ Triggle - Drug Development Research, 1994 - Wiley Online Library
… Furthermore, CGP-12177-NBD exhibits an environmentally sensitive fluorescence emission arid a rotational diffusion which could be usefill for studies of receptor environment and …
Number of citations: 16 onlinelibrary.wiley.com
Y Wu, B Zhang, H Xu, M He, X Deng, L Zhang… - Coordination Chemistry …, 2023 - Elsevier
… Researchers have also noticed this advantage and reported several outstanding works; CGP-12177-NBD was described by Heithier et al. in 1988. This probe was extremely sensitive to …
Number of citations: 2 www.sciencedirect.com
S Archer, F Medzihradsky, A Seyed-Mozaffari… - Biochemical …, 1992 - Elsevier
Alkylation of sarcosine with 4-chloro-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) furnished a fluorescent tag that was coupled with a tetrahydrothebaine derivative and β-naltrexamine, …
Number of citations: 27 www.sciencedirect.com
O Hegener, L Prenner, F Runkel, SL Baader… - Biochemistry, 2004 - ACS Publications
The agonist-induced dynamic regulation of the β 2 -adrenergic receptor (β 2 -AR) on living cells was examined by means of fluorescence correlation spectroscopy (FCS) using a …
Number of citations: 166 pubs.acs.org
PJ Emmerson, S Archer, W El-Hamouly… - Biochemical …, 1997 - Elsevier
A series of opioid ligands utilizing the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophores 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid or 4,…
Number of citations: 38 www.sciencedirect.com

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